Ethyl 3-formylpicolinate

Description

The exact mass of the compound Ethyl 3-formylpyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-formylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-formylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

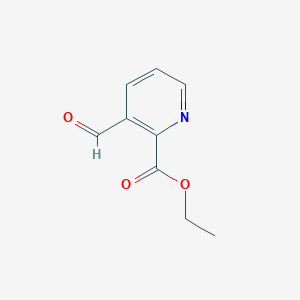

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-formylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBURRVCCJZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576135 | |

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159755-62-1 | |

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1. Foundational & Exploratory

Ethyl 3-formylpicolinate CAS 159755-62-1 chemical properties

An In-Depth Technical Guide to Ethyl 3-formylpicolinate (CAS 159755-62-1): Properties, Reactivity, and Applications in Drug Discovery

Abstract: Ethyl 3-formylpicolinate is a bifunctional heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its unique structure, incorporating a pyridine ring, an aldehyde, and an ethyl ester, renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, characteristic reactivity, and strategic applications, particularly within the realm of medicinal chemistry and drug discovery. The discussion is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its synthetic utility and safe handling.

Core Chemical and Physical Properties

Ethyl 3-formylpicolinate, also known as Ethyl 3-formylpyridine-2-carboxylate, is a stable, solid organic compound under standard conditions. Its fundamental properties are crucial for its use in synthesis, dictating reaction conditions, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 159755-62-1 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1][3] |

| Molecular Weight | 179.17 g/mol | [1][3] |

| Common Synonyms | Ethyl 3-formylpyridine-2-carboxylate | [3] |

| MDL Number | MFCD14560545 | [1] |

| Appearance | Typically a solid (powder/crystals) | Inferred from handling/storage |

| Purity | ≥98% (Typical from commercial suppliers) | [1] |

Molecular Structure and Characterization

The utility of Ethyl 3-formylpicolinate stems directly from its molecular architecture. The structure features three key components: an electron-deficient pyridine ring, an electrophilic aldehyde group at the 3-position, and a nucleophilically susceptible ethyl ester at the 2-position. This arrangement creates a unique electronic and steric environment that can be exploited for targeted chemical transformations.

Sources

An In-Depth Technical Guide to the Applications of Ethyl 3-formylpicolinate in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formylpicolinate, with the chemical formula C9H9NO3, is a versatile trifunctional building block in heterocyclic chemistry.[1] Its unique molecular architecture, featuring a pyridine ring, an aldehyde group at the 3-position, and an ethyl ester at the 2-position, provides a powerful platform for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. The strategic placement of these functional groups allows for a variety of chemical transformations, including multicomponent reactions, domino reactions, and cycloadditions, making it a valuable tool for medicinal chemists and synthetic organic chemists.

The pyridine nitrogen atom acts as a directing group and can influence the reactivity of the adjacent functional groups. The formyl group is a key electrophilic center, readily participating in condensations with nucleophiles. The ethyl ester offers a handle for further functionalization or can participate in cyclization reactions. This guide will explore the synthetic utility of ethyl 3-formylpicolinate in the construction of various heterocyclic systems, providing insights into reaction mechanisms and experimental methodologies.

The Strategic Advantage of the Trifunctional Core

The synthetic power of ethyl 3-formylpicolinate lies in the interplay of its three key functional groups. This arrangement facilitates sequential or one-pot transformations to rapidly build molecular complexity.

-

The Pyridine Nitrogen: As a heterocyclic amine, the nitrogen atom influences the electron distribution within the ring, affecting the reactivity of the substituents. It can also act as a coordination site for metal catalysts, enabling novel transformations.

-

The Formyl Group (C3): This electrophilic aldehyde is the primary reactive site for nucleophilic attack. It readily undergoes condensation with a wide range of nucleophiles, including amines, active methylene compounds, and enamines, to form key intermediates for subsequent cyclization.

-

The Ethyl Ester (C2): The ester group can serve multiple roles. It can be a passive spectator, a site for late-stage functionalization (e.g., hydrolysis to the carboxylic acid or amidation), or an active participant in cyclization reactions, particularly in condensations leading to fused ring systems.

dot graph "Trifunctional_Core" { layout=neato; node [shape=plaintext]; A [label="Ethyl 3-formylpicolinate"]; B [label="Pyridine Nitrogen\n(Directing Group, Basicity)"]; C [label="Formyl Group (C3)\n(Electrophilic Center)"]; D [label="Ethyl Ester (C2)\n(Functionalization Handle)"];

A -> B [pos="1.5,1.5!"]; A -> C [pos="2.5,0!"]; A -> D [pos="0.5,0!"]; } Caption: The trifunctional core of Ethyl 3-formylpicolinate.

Multicomponent Reactions: A Gateway to Diverse Heterocycles

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to generate complex molecules with high atom economy and efficiency. Ethyl 3-formylpicolinate is an excellent substrate for MCRs, leveraging the reactivity of its formyl group to initiate a cascade of bond-forming events.

Synthesis of Dihydropyridine Derivatives

The Hantzsch dihydropyridine synthesis and related MCRs are classic examples where aldehydes are key components. Ethyl 3-formylpicolinate can be employed in these reactions to generate dihydropyridine scaffolds bearing a picolinate moiety. These structures are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[2][3][4]

A general approach involves the one-pot condensation of ethyl 3-formylpicolinate, an active methylene compound (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).[3]

dot graph "Hantzsch_Reaction" { rankdir=LR; node [shape=box, style=rounded]; A [label="Ethyl 3-formylpicolinate"]; B [label="Active Methylene\nCompound"]; C [label="Ammonium Acetate"]; D [label="Dihydropyridine Derivative", fillcolor="#FBBC05", fontcolor="#202124"];

A -> D; B -> D; C -> D; } Caption: General scheme for the multicomponent synthesis of dihydropyridines.

Causality Behind Experimental Choices:

The choice of solvent and catalyst is crucial for the success of these MCRs. Protic solvents like ethanol are often used to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound. The use of a mild acid or base catalyst can accelerate the reaction. Organocatalysts, such as guanidine hydrochloride, have been shown to be effective in promoting these transformations.[3] The reaction temperature is typically kept moderate to avoid side reactions and decomposition of the starting materials.

Experimental Protocol: Synthesis of a Dihydropyridine Derivative

This is a representative protocol adapted from similar Hantzsch reactions.[3]

-

To a solution of ethyl 3-formylpicolinate (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.0 mmol) and ammonium acetate (1.2 mmol).

-

Add a catalytic amount of guanidine hydrochloride (0.1 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydropyridine derivative.

| Reactant | Molar Ratio | Purpose |

| Ethyl 3-formylpicolinate | 1.0 | Aldehyde component |

| Ethyl acetoacetate | 1.0 | Active methylene component |

| Ammonium acetate | 1.2 | Ammonia source for ring formation |

| Guanidine hydrochloride | 0.1 | Organocatalyst |

Domino Reactions with Active Methylene Compounds for Fused Pyridine Synthesis

Domino reactions, also known as cascade or tandem reactions, are processes where a single event triggers a series of subsequent intramolecular reactions, leading to the formation of complex cyclic systems in a highly efficient manner. Ethyl 3-formylpicolinate is an ideal substrate for domino reactions when reacted with active methylene compounds, leading to the formation of fused pyridine heterocycles such as quinolizinone derivatives.[5][6]

The reaction is initiated by a Knoevenagel condensation of the formyl group with an active methylene compound. The resulting vinylogous intermediate can then undergo an intramolecular cyclization involving the pyridine nitrogen and the ester group, followed by aromatization to yield the fused heterocyclic system.

dot graph "Domino_Reaction" { rankdir=LR; node [shape=box]; A [label="Ethyl 3-formylpicolinate"]; B [label="Active Methylene\nCompound"]; C [label="Knoevenagel Condensation"]; D [label="Intramolecular Cyclization"]; E [label="Fused Pyridine\n(e.g., Quinolizinone)"];

A -> C; B -> C; C -> D; D -> E; } Caption: Domino reaction of Ethyl 3-formylpicolinate.

Synthesis of Quinolizinone Derivatives

Quinolizinone and its derivatives are important heterocyclic scaffolds found in various natural products and pharmacologically active compounds. The reaction of ethyl 3-formylpicolinate with active methylene compounds such as malonates or cyanoacetates provides a direct route to these structures.

Causality Behind Experimental Choices:

The choice of base is critical in this domino reaction. A mild base, such as piperidine or triethylamine, is typically used to catalyze the initial Knoevenagel condensation without promoting unwanted side reactions like the hydrolysis of the ester group. The reaction is often carried out in a high-boiling solvent like ethanol or DMF to facilitate the intramolecular cyclization, which may require elevated temperatures.

Experimental Protocol: Synthesis of a Quinolizinone Derivative

This is a representative protocol based on similar reactions of formyl-substituted heterocycles with active methylene compounds.[5]

-

In a round-bottom flask, dissolve ethyl 3-formylpicolinate (1.0 mmol) and diethyl malonate (1.1 mmol) in absolute ethanol (15 mL).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

| Reactant | Molar Ratio | Purpose |

| Ethyl 3-formylpicolinate | 1.0 | Starting material |

| Diethyl malonate | 1.1 | Active methylene compound |

| Piperidine | 0.1 | Base catalyst |

Cycloaddition Reactions

While specific examples of cycloaddition reactions directly involving ethyl 3-formylpicolinate are not extensively documented in the readily available literature, its structural features suggest potential for participation in such transformations. The formyl group can be converted into a diene or a dienophile, which can then undergo [4+2] or [3+2] cycloaddition reactions to construct complex heterocyclic frameworks. For instance, condensation of the formyl group with an appropriate amine could generate an azadiene intermediate suitable for Diels-Alder reactions.

Conclusion

Ethyl 3-formylpicolinate is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for its participation in a variety of powerful synthetic methodologies, including multicomponent and domino reactions. The ability to rapidly construct complex molecular architectures from simple starting materials makes this reagent particularly attractive for applications in drug discovery and development. Further exploration of its reactivity, particularly in cycloaddition reactions and the development of novel multicomponent protocols, will undoubtedly continue to expand its utility in heterocyclic chemistry.

References

-

Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. [Link][2]

-

A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. [Link]

-

One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica. [Link][3]

-

Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PMC. [Link][4]

-

Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. Organic Chemistry Portal. [Link]

-

Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. PubMed. [Link]

-

Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC. [Link][7]

-

Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

-

Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. [Link][5]

-

Utilities of Active Methylene Compounds in the Synthesis of Heterocyclic Compounds. To Chemistry Journal. [Link][6]

-

Active methylene compounds. eGyanKosh. [Link]

-

Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. MDPI. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

-

Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes. PubMed. [Link]

-

SET-promoted 1,3-dipolar cycloaddition reactions of ethyl... ResearchGate. [Link]

-

Synthesis of isoquinolines and heterocycle-fused pyridines via three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes. PubMed. [Link]

-

Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]

-

(PDF) Multicomponent Reactions for the Synthesis of Heterocycles. Academia.edu. [Link]

-

Recent advances in green multi-component reactions for heterocyclic compound construction. Royal Society of Chemistry. [Link]

-

Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of quinoline-3-carboxylate derivative 21-R. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU DSpace. [Link]

-

Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

-

Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem.com. [Link]

-

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Oakwood Chemical. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purkh.com [purkh.com]

- 7. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-formylpicolinate molecular weight and formula C9H9NO3

A Bifunctional Lynchpin for Fused N-Heterocycle Synthesis

Executive Summary

Ethyl 3-formylpicolinate (

This guide details the physicochemical profile, validated synthetic routes, and molecular logic required to deploy this building block in the development of kinase inhibitors (e.g., PI3K, FGFR) and GPCR ligands.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data | Notes |

| IUPAC Name | Ethyl 3-formylpyridine-2-carboxylate | |

| CAS Number | 194356-52-2 | Verify with specific vendor batches |

| Molecular Formula | ||

| Molecular Weight | 179.17 g/mol | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/residual solvent |

| Solubility | DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Aldehyde is oxidation-sensitive |

Structural Analysis

The molecule features a 2,3-disubstituted pyridine ring.[1] The proximity of the C3-aldehyde and C2-ester creates a "pincer" geometry, ideal for condensation reactions with binucleophiles (hydrazines, amidines, diamines) to form 6-membered fused rings.

Synthetic Routes & Process Chemistry

The primary industrial and laboratory route involves the chemoselective oxidation of Ethyl 3-methylpicolinate (the "methyl precursor"). While lithiation-formylation routes exist, the Selenium Dioxide (

Protocol: Selenium Dioxide Oxidation (Riley Oxidation)[5][10]

Reaction Logic:

Step-by-Step Methodology

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-methylpicolinate (1.0 equiv) in 1,4-Dioxane (0.5 M concentration).

-

Reagent Addition: Add Selenium Dioxide (

) (1.2 – 1.5 equiv).-

Note:

is toxic and hygroscopic. Handle in a fume hood.

-

-

Reaction: Heat the suspension to 100°C for 6–12 hours.

-

Visual Cue: The reaction mixture will darken as red/black elemental Selenium precipitates.

-

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane) or LC-MS. Look for the disappearance of the methyl singlet (~2.6 ppm) and appearance of the aldehyde proton (~10.5 ppm).

-

Workup (Critical for Safety):

-

Cool the mixture to room temperature.

-

Filtration: Filter through a pad of Celite® to remove the precipitated Selenium metal. Wash the pad with EtOAc.

-

Safety: The Celite pad now contains toxic Selenium. Dispose of as hazardous waste.

-

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (

, Gradient: 0

Synthetic Workflow Diagram

Figure 1: Riley Oxidation workflow for the synthesis of Ethyl 3-formylpicolinate.

Reactivity & Molecular Logic

The utility of Ethyl 3-formylpicolinate lies in its ability to undergo Cyclocondensation . The aldehyde reacts first (kinetic control), followed by the ester (thermodynamic closure).

Key Transformations

-

Synthesis of 1,6-Naphthyridines:

-

Synthesis of Pyrido[3,2-d]pyrimidines:

-

Reductive Amination (Scaffold Decoration):

-

Reagent: Primary Amine /

. -

Outcome: Selective functionalization of the C3 position without disturbing the C2 ester.

-

Divergent Synthesis Pathway

Figure 2: Divergent synthetic utility of the C3-formyl / C2-ester pharmacophore.

Applications in Drug Discovery[1][2][3][13]

Kinase Inhibitor Scaffolds

The fused heterocyclic systems derived from this molecule (specifically 1,6-naphthyridines and pyrido[3,2-d]pyrimidines ) are bioisosteres of quinolines and quinazolines. They are frequently employed to target:

-

PI3K (Phosphoinositide 3-kinase): The nitrogen placement in the naphthyridine core mimics the adenine binding mode in the ATP pocket.

-

FGFR (Fibroblast Growth Factor Receptor): Fused pyridine systems provide the necessary hydrogen bond acceptor/donor motifs to interact with the hinge region of the kinase.

Fragment-Based Drug Design (FBDD)

Ethyl 3-formylpicolinate serves as an advanced fragment. Its low molecular weight (<200 Da) and high ligand efficiency (LE) potential make it an ideal starting point for "growing" inhibitors into the solvent-exposed regions of a protein pocket via the aldehyde vector.

Handling, Stability, & References

Handling & Stability

-

Oxidation Risk: The aldehyde is susceptible to auto-oxidation to the carboxylic acid (3-carboxypicolinic acid) upon prolonged exposure to air. Store under Argon.

-

Toxicity: As a pyridine derivative, treat as an irritant. If synthesized via

, ensure residual selenium is <5 ppm before using in biological assays.

References

-

Riley Oxidation Mechanism & Application

- Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1932.

-

Source:

-

Synthesis of Naphthyridines from Pyridine Precursors

- Litvinov, V. P. "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 2004.

-

Source:

-

Safety Data (General Pyridine Esters)

- Sigma-Aldrich Safety Data Sheet (SDS)

-

Source:

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Riley Oxidation | NROChemistry [nrochemistry.com]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

Strategic Scaffolding: A Technical Review of 3-Formylpicolinic Acid Derivatives

The following technical guide details the chemistry, synthesis, and therapeutic applications of 3-formylpicolinic acid (3-formylpyridine-2-carboxylic acid) and its derivatives.

Executive Summary: The Ortho-Functionalized Pyridine Core

3-Formylpicolinic acid (3-formylpyridine-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry due to its unique ortho-substitution pattern.[1][2] Unlike its 2-formylpyridine counterparts (widely used in "Triapine" analogs), the presence of the adjacent carboxylic acid at the C2 position introduces a dual-modality for reactivity:[1]

-

Chelation Competence: It serves as a tridentate O,N,O- or N,O,S-donor precursor, crucial for metalloenzyme inhibition.[2][3]

-

Cyclization Potential: The proximity of the aldehyde (electrophile) and carboxylic acid (nucleophile) allows for rapid access to fused bicyclic systems like furo[3,4-b]pyridines and pyrido[3,2-d]pyrimidines .[1][3]

Technical Insight: In solution, 3-formylpicolinic acid exists in a dynamic equilibrium with its cyclic lactol form, furo[3,4-b]pyridin-5(7H)-one .[1][2][3] This "masked" aldehyde behavior dictates its solubility, stability, and reactivity profile during synthesis.[2][3]

Synthetic Architecture

Synthesis of the Core Scaffold

Direct oxidation of 2,3-lutidine is often non-selective.[2][3] The most robust, field-proven protocol involves the reduction of quinolinic anhydride (2,3-pyridinedicarboxylic anhydride).[2][3]

Protocol: Regioselective Reduction

-

Reagent: Sodium Borohydride (NaBH₄) in dry THF or DMF.

-

Mechanism: Hydride attack occurs preferentially at the more electrophilic carbonyl.[2][3] The resulting hydroxy-acid cyclizes to the lactol.[3]

Figure 1: Synthesis of the core scaffold via anhydride reduction.[1][2][3] Note the equilibrium between the stable lactol and the reactive open-chain aldehyde.

Derivative Classes & Synthesis

The scaffold serves as a divergence point for three major classes of bioactive molecules.

| Derivative Class | Key Reagents | Reaction Type | Primary Application |

| Thiosemicarbazones | Thiosemicarbazide, EtOH, H⁺ | Condensation | Anticancer (Ribonucleotide Reductase inhibition) |

| Pyrido[3,2-d]pyrimidines | Amidines/Guanidines | Cyclocondensation | PI3K / Kinase Inhibition |

| Schiff Base Ligands | Primary Amines (e.g., 8-aminoquinoline) | Imine Formation | Antimicrobial Metal Complexes (Cu, Ni) |

Medicinal Chemistry & Biological Mechanisms[1][2][3][4][5][6][7][8]

Thiosemicarbazones (TSCs): The Iron Chelation Pathway

Derivatives of 3-formylpicolinic acid, particularly the thiosemicarbazones, function as potent Ribonucleotide Reductase (RNR) inhibitors.[2][3]

-

Mechanism: The tridentate ligand (N,N,S donor set) chelates intracellular Iron(II).[2][3] RNR requires a diferric tyrosyl radical center for catalysis (conversion of ribonucleotides to deoxyribonucleotides).[3] Iron depletion destabilizes this center, arresting DNA synthesis in S-phase.[1][2][3]

-

SAR Insight: Unlike 2-formylpyridine TSCs (e.g., Triapine), 3-formyl derivatives often show altered redox potentials, potentially reducing off-target toxicity (e.g., methemoglobinemia).[1][2][3]

Pyrido[3,2-d]pyrimidines: Kinase Inhibition

The fusion of a pyrimidine ring onto the pyridine core creates a scaffold isosteric with quinazoline (a common kinase inhibitor motif).[3]

-

Binding Mode: The nitrogen atoms in the pyrimidine ring accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket.

Figure 2: Divergent biological mechanisms based on chemical derivatization.[1][2]

Experimental Protocols

Protocol A: Synthesis of 3-Formylpicolinic Acid (Lactol Form)

This protocol yields the stable lactol, which can be used directly in condensation reactions.

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon.

-

Dissolution: Dissolve 2,3-pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol) in anhydrous THF (100 mL). Cool to 0°C.[2][3][4]

-

Reduction: Add NaBH₄ (1.27 g, 33.5 mmol) in small portions over 20 minutes. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Quench: Carefully acidify with 2M HCl to pH 2. Stir for 30 minutes to ensure lactol formation.

-

Isolation: Evaporate THF. Extract the aqueous residue with EtOAc (3 x 50 mL). Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Synthesis of a Thiosemicarbazone Derivative

-

Reactants: Dissolve the lactol (1.0 eq) and 4-phenylthiosemicarbazide (1.0 eq) in Ethanol.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Heat to reflux for 4–6 hours. The lactol ring opens, and the aldehyde reacts with the hydrazine moiety.[3]

-

Workup: Cool to room temperature. The product typically precipitates.[2][3] Filter and wash with cold ethanol and diethyl ether.[2][3]

-

Characterization:

References

-

Synthesis of Furo[3,4-b]pyridin-5(7H)-one: Synthesis, 1997, 113-116.[1][2][3][5] (Standard reduction protocol for quinolinic anhydride).

-

Thiosemicarbazone Antineoplastic Activity: Journal of Medicinal Chemistry, "The cytotoxicity of heterocyclic thiosemicarbazones and their metal complexes."[2][3]

-

Ribonucleotide Reductase Inhibition: Pharmacology & Therapeutics, "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A clinical development summary."[1][2][3] (Context for mechanism).

-

Pyrido[3,2-d]pyrimidine Synthesis: Journal of Organic Chemistry, "Synthesis of pyrido[3,2-d]pyrimidines from 3-aminopicolinic acid derivatives."[1][2][3] [1][3]

-

PI3K Inhibitors: Bioorganic & Medicinal Chemistry Letters, "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors."[2][3]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-formylpicolinate Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 3-formylpicolinate, a substituted pyridine derivative, presents a fascinating case study in conformational isomerism, with significant implications for its reactivity, bioavailability, and role as a scaffold in medicinal chemistry. The relative thermodynamic stability of its isomers is governed by a delicate interplay of electronic effects, steric hindrance, and intramolecular interactions. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of Ethyl 3-formylpicolinate isomers. We will explore the theoretical underpinnings of their stability, detail robust computational and experimental protocols for their characterization, and offer insights into the causality behind these methodological choices. This guide is designed to be a self-validating system, empowering researchers to confidently assess the conformational landscape of this important molecule and its derivatives.

Introduction: The Significance of Isomeric Stability in Drug Development

The spatial arrangement of atoms within a molecule, its conformation, can profoundly influence its biological activity. For drug candidates like derivatives of Ethyl 3-formylpicolinate, understanding the equilibrium between different conformational isomers is paramount. The most stable isomer will be the most populated at physiological temperatures, and therefore, its shape and electronic properties will dictate how the molecule interacts with its biological target. A comprehensive understanding of the thermodynamic stability of these isomers is thus not an academic exercise, but a critical component of rational drug design, enabling the prediction of a molecule's efficacy and metabolic fate.

Ethyl 3-formylpicolinate can exist as different rotational isomers (rotamers) due to the rotation around the single bonds connecting the formyl and ethyl ester groups to the pyridine ring. The primary focus of this guide will be on the rotational isomers arising from the orientation of the formyl group.

Theoretical Framework: Unraveling the Factors Governing Isomeric Stability

The thermodynamic stability of a molecule is inversely related to its potential energy; a lower energy state corresponds to higher stability. For the isomers of Ethyl 3-formylpicolinate, several key factors contribute to their relative energies:

-

Intramolecular Hydrogen Bonding: The most significant stabilizing interaction in certain conformations of Ethyl 3-formylpicolinate is the potential for an intramolecular hydrogen bond. Specifically, a hydrogen bond can form between the oxygen atom of the formyl group and a hydrogen atom of the ethyl ester group, or potentially involving the pyridine nitrogen. The presence and strength of such bonds can dramatically lower the energy of a specific isomer.[1][2][3][4]

-

Steric Hindrance: Repulsive interactions between bulky groups can destabilize a conformation. In Ethyl 3-formylpicolinate, steric clashes can occur between the formyl group, the ethyl ester group, and the pyridine ring, depending on their relative orientations. Trans isomers are often more stable than their cis counterparts due to reduced steric hindrance.[5]

-

Electronic Effects: The electron-withdrawing nature of the formyl and ester groups, as well as the electronic properties of the pyridine ring, influence the electron density distribution across the molecule. These electronic interactions can affect bond lengths and angles, thereby influencing the overall stability of different conformations.

-

Dipole Moment: Different isomers can have varying dipole moments. In a polar solvent, isomers with a higher dipole moment may be stabilized to a greater extent.[6]

Computational Workflow for Assessing Thermodynamic Stability

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for accurately predicting the thermodynamic properties of molecules.[7][8][9][10] A robust computational protocol is essential for obtaining reliable results.

Step-by-Step Computational Protocol

-

Initial Structure Generation: Generate 3D structures of all plausible isomers of Ethyl 3-formylpicolinate. This includes considering the different orientations of the formyl and ethyl ester groups.

-

Geometry Optimization: Perform geometry optimization for each isomer to find its lowest energy conformation. This is a crucial step to ensure that the calculated energies correspond to stable structures on the potential energy surface. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.[7]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

To obtain zero-point vibrational energies (ZPVE), which should be added to the electronic energies for a more accurate comparison of stabilities.

-

-

Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311++G(d,p).

-

Solvation Effects: To model a more realistic environment, implicit solvation models like the Polarization Continuum Model (PCM) can be employed to calculate the energies of the isomers in a specific solvent.

-

Analysis of Results: Compare the total energies (including ZPVE and solvation corrections) of all the isomers. The isomer with the lowest energy is the most thermodynamically stable. The energy difference between isomers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution.

Diagram of the Computational Workflow

Caption: A typical DFT workflow for determining the thermodynamic stability of isomers.

Experimental Methodologies for Isomer Characterization and Stability Determination

While computational methods provide invaluable predictions, experimental validation is crucial for confirming the theoretical findings. A combination of spectroscopic and chromatographic techniques can be employed to identify, separate, and quantify the different isomers of Ethyl 3-formylpicolinate.

Isomer Separation and Quantification

Gas Chromatography (GC): GC is a powerful technique for separating volatile isomers.[11][12][13] The choice of the stationary phase is critical for achieving good separation. A polar stationary phase would likely provide better separation for the isomers of Ethyl 3-formylpicolinate due to differences in their dipole moments. By calibrating the detector response, the relative abundance of each isomer in a mixture at equilibrium can be determined.

Experimental Protocol: Gas Chromatography

-

Sample Preparation: Prepare a solution of the synthesized Ethyl 3-formylpicolinate in a suitable volatile solvent (e.g., dichloromethane).

-

Instrument Setup:

-

Column: Select a capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column).

-

Injector: Set the injector temperature high enough to ensure complete vaporization of the sample without causing thermal decomposition.

-

Oven Program: Develop a temperature program that provides optimal separation of the isomers. An initial isothermal period followed by a temperature ramp is a common strategy.

-

Detector: A Flame Ionization Detector (FID) is generally suitable for organic compounds.

-

-

Injection and Data Acquisition: Inject a small volume of the sample and record the chromatogram.

-

Peak Identification and Quantification: Identify the peaks corresponding to the different isomers based on their retention times. The relative peak areas can be used to determine the ratio of the isomers at the temperature of the analysis.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the structure of organic molecules and for studying dynamic processes like conformational isomerism.[14][15][16][17][18][19]

-

¹H NMR: The chemical shifts and coupling constants of the protons in the pyridine ring, the formyl group, and the ethyl ester group will be sensitive to the conformation. The observation of distinct sets of signals for different isomers at low temperatures can provide direct evidence for their existence.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can be used to identify through-space interactions between protons, which can help to definitively assign the stereochemistry of the isomers. For example, an NOE between the formyl proton and a proton on the ethyl group would indicate their spatial proximity.

Experimental Protocol: Dynamic NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Low-Temperature NMR: Acquire ¹H NMR spectra at progressively lower temperatures. If multiple isomers are present and their interconversion is slow on the NMR timescale at low temperatures, separate sets of peaks for each isomer will be observed.

-

Line Shape Analysis: As the temperature is increased, the rate of interconversion between the isomers will increase, leading to broadening and eventual coalescence of the signals. By analyzing the line shapes at different temperatures, the rate constants for the interconversion and the activation energy barrier for rotation can be determined.[20]

Calorimetry for Direct Measurement of Thermodynamic Stability

Heat of Combustion: The relative thermodynamic stability of isomers can be directly determined by measuring their heats of combustion.[21][22] The isomer with the lower (less negative) heat of combustion is the more stable one. This method, while fundamentally sound, requires highly pure samples of each isomer and specialized calorimetric equipment.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: Obtain highly purified samples of each isolated isomer.

-

Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.[23]

-

Combustion: A precisely weighed sample of the isomer is placed in the bomb, which is then filled with high-pressure oxygen. The sample is ignited, and the temperature change of the surrounding water is measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.[24][25]

-

Comparison: The heats of combustion of the different isomers are compared to determine their relative thermodynamic stabilities.

Diagram of the Experimental Workflow

Caption: An integrated experimental workflow for determining the thermodynamic stability of isomers.

Data Presentation and Interpretation

To facilitate a clear comparison of the results, all quantitative data should be summarized in tables.

Table 1: Calculated Relative Energies of Ethyl 3-formylpicolinate Isomers

| Isomer (Conformation) | Relative Electronic Energy (kcal/mol) | ZPVE Correction (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Isomer A (e.g., s-trans) | 0.00 | 0.00 | 0.00 | 0.00 |

| Isomer B (e.g., s-cis) | X.XX | Y.YY | Z.ZZ | A.AA |

| ... | ... | ... | ... | ... |

Table 2: Experimental Data for Ethyl 3-formylpicolinate Isomers

| Isomer | GC Retention Time (min) | Relative Abundance at 298 K (%) | Key ¹H NMR Chemical Shifts (ppm) | Heat of Combustion (kJ/mol) |

| Isomer A | t₁ | P₁ | δ₁, δ₂, ... | ΔH₁ |

| Isomer B | t₂ | P₂ | δ₃, δ₄, ... | ΔH₂ |

| ... | ... | ... | ... | ... |

Conclusion: A Holistic Approach to Understanding Isomeric Stability

The thermodynamic stability of Ethyl 3-formylpicolinate isomers is a multifaceted property determined by a combination of intramolecular forces. A comprehensive investigation requires a synergistic approach, integrating high-level computational modeling with rigorous experimental validation. By following the detailed protocols outlined in this guide, researchers in drug development and related fields can gain a deep and accurate understanding of the conformational landscape of this and other important molecules. This knowledge is critical for predicting molecular behavior, optimizing drug-target interactions, and ultimately, accelerating the discovery of new and effective therapeutic agents. The principles and methodologies presented herein provide a robust and self-validating framework for such investigations, ensuring scientific integrity and fostering innovation.

References

-

Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. RSC Publishing.[Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.[Link]

-

Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.[Link]

-

A DFT Study on Nitro Derivatives of Pyridine. ResearchGate.[Link]

-

Measurements of Heats of Combustion by Flame CaIorimetry. RSC Publishing.[Link]

- Separation of picoline isomers.

-

Heats of Reactions and Calorimetry. Chemistry LibreTexts.[Link]

-

(PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate.[Link]

-

Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. PMC.[Link]

-

Calorimetry (Edexcel IGCSE Chemistry): Revision Note. Save My Exams.[Link]

-

Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia.[Link]

-

Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate.[Link]

-

Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. [Link]

-

Calorimetry Experiments - IB Chemistry Revision Notes. Save My Exams.[Link]

-

Determination of the rotational barrier for kinetically stable conformational isomers via NMR and 2D TLC. An Introductory organic chemistry experiment. ResearchGate.[Link]

-

Preferred Conformations of Some 2‐Pyridyl Substituted Thiourea Derivatives. A Reinvestigation of NMR Spectral Data. Sci-Hub.[Link]

-

Heat of Combustion: Theory & Experiment – HSC Chemistry. Science Ready.[Link]

-

Methods of Determination of Configuration of Geometrical Isomers. Pharmaguideline.[Link]

-

Chromatograms of the two isomers picolinic acid and nicotinic acid... ResearchGate.[Link]

-

Methods of Determining the Configuration. Dalal Institute.[Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.[Link]

-

Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PMC.[Link]

-

Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. PMC.[Link]

-

Hydrogen bonds (dashed lines) involving ethyl alcohol fractions and... ResearchGate.[Link]

-

Chromatography Basic Principles Involved In Separation Process. Jack Westin.[Link]

-

A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid. ResearchGate.[Link]

-

Exploring the origin of the internal rotational barrier for molecules with one rotatable dihedral angle. PMC.[Link]

-

Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [Link]

-

Intramolecular Hydrogen Bonding 2021. PMC.[Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI.[Link]

-

Stereo 3. Scribd.[Link]

-

Energy Barriers to Rotation in Axially Chiral Analogues of 4-(Dimethylamino)pyridine. ACS Figshare.[Link]

-

How to separate peaks in gas or liquid chromatography. YouTube.[Link]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI.[Link]

-

Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC.[Link]

Sources

- 1. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

- 2. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives [mdpi.com]

- 4. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods of Determination of Configuration of Geometrical Isomers | Pharmaguideline [pharmaguideline.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory | Jurnal Kartika Kimia [jkk.unjani.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 11. EP0173440A1 - Separation of picoline isomers - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sci-Hub. ChemInform Abstract: Preferred Conformations of Some 2‐Pyridyl Substituted Thiourea Derivatives. A Reinvestigation of NMR Spectral Data. / ChemInform, 1992 [sci-hub.box]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Measurements of heats of combustion by flame calorimetry. Part 4.—n-Pentane, isopentane, neopentane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 22. scienceready.com.au [scienceready.com.au]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. savemyexams.com [savemyexams.com]

- 25. savemyexams.com [savemyexams.com]

Technical Guide: Pyridine-2-Carboxylate Aldehyde Derivatives

Scaffold Architecture, Synthetic Pathways, and Therapeutic Applications [1]

Executive Summary

Pyridine-2-carboxylate aldehyde derivatives, particularly 6-formylpyridine-2-carboxylic acid and its esters (e.g., methyl 6-formylpicolinate ), represent a "privileged scaffold" in medicinal chemistry and homogeneous catalysis.[1] Their structural uniqueness lies in the 2,6-substitution pattern, which pre-organizes the molecule for tridentate coordination.[1] This guide analyzes their utility as precursors for N,N,O-pincer ligands, their role in developing metallo-pharmaceuticals (specifically ribonucleotide reductase inhibitors), and provides a field-proven synthetic workflow for their generation.[1]

Structural Significance & Chemical Versatility

The core utility of this scaffold stems from its dual functionality:

-

C2-Carboxylate: Provides a "hard" oxygen donor for metal coordination or a handle for amidation to tune solubility/lipophilicity.[1]

-

C6-Aldehyde: A highly reactive electrophile serving as a linchpin for condensation reactions (Schiff bases, imidazoles) to extend the conjugation system.[1]

The "Pincer" Effect

When derivatized (e.g., via condensation with thiosemicarbazides), the resulting ligands form planar, tridentate complexes with transition metals (Fe, Cu, Zn).[1] This "pincer" geometry forces the metal into a specific oxidation state and steric environment, which is critical for:

-

Catalysis: Stabilizing reactive intermediates.[1]

-

Pharmacology: Modulating redox potentials to generate cytotoxic Reactive Oxygen Species (ROS) specifically within cancer cells.

Synthetic Pathways: Causality & Optimization

Two primary routes exist for synthesizing methyl 6-formylpyridine-2-carboxylate . The choice depends on the required purity profile and scale.

Route A: Selective Reduction-Oxidation (High Purity / Lab Scale)

Recommendation: This is the preferred route for drug development.

-

Logic: Starting from the symmetric dimethyl pyridine-2,6-dicarboxylate allows for a controlled mono-reduction.[1] This avoids the over-oxidation issues common in direct oxidative methods.[1]

-

Mechanism: Sodium Borohydride (NaBH₄) selectively reduces one ester to an alcohol (due to steric and electronic desymmetrization after the first reduction), which is then gently re-oxidized to the aldehyde.[1]

Route B: Selenium Dioxide Oxidation (Industrial / Lower Purity)

-

Logic: Direct oxidation of 2,6-lutidine (2,6-dimethylpyridine) using SeO₂ (Riley Oxidation).[1]

-

Drawback: Often yields a statistical mixture of mono-aldehyde, dialdehyde, and carboxylic acid, requiring tedious chromatographic separation.[1]

Visualization: Synthetic Workflow (Route A)

Figure 1: Step-wise synthesis of the aldehyde scaffold via the mono-reduction strategy, ensuring high regioselectivity.

Applications in Drug Discovery

The most prominent application of this scaffold is in the synthesis of Thiosemicarbazones (e.g., Triapine analogs).[1]

Mechanism of Action: Iron Chelation & RR Inhibition

Derivatives of pyridine-2-carboxylate aldehyde act as "Pro-ligands."[1] In the biological milieu, they chelate Iron (Fe).[1]

-

Ribonucleotide Reductase (RR) Inhibition: The Iron-complex abstracts the tyrosyl radical essential for RR activity, halting DNA synthesis (S-phase arrest).[1]

-

ROS Generation: The complex undergoes redox cycling (Fe2+ <-> Fe3+), generating superoxide radicals that damage mitochondrial DNA.[1]

Visualization: Therapeutic Logic[1]

Figure 2: Pharmacological pathway from chemical scaffold to anti-neoplastic activity.[1]

Experimental Protocol: Synthesis of Methyl 6-formylpyridine-2-carboxylate

Objective: Synthesize the title compound via the Mono-reduction/Oxidation route (Route A). Safety: Work in a fume hood. NaBH₄ evolves hydrogen gas.[1]

Step 1: Mono-reduction of Dimethyl pyridine-2,6-dicarboxylate[1]

-

Setup: Dissolve dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of MeOH/CH₂Cl₂ (3:1 ratio). Cool to 0°C.[1]

-

Reaction: Add NaBH₄ (1.0 - 1.1 eq) portion-wise over 30 minutes. Note: Slow addition prevents over-reduction to the diol.[1]

-

Monitoring: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexane 1:1). The product (alcohol) is more polar than the starting diester.[1]

-

Workup: Quench with saturated NH₄Cl solution. Extract with CH₂Cl₂ (3x). Dry organic layer over Na₂SO₄ and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂, Gradient 30% -> 60% EtOAc in Hexane).

-

Target Yield: >85% of Methyl 6-(hydroxymethyl)picolinate .

-

Step 2: Oxidation to Aldehyde

-

Setup: Dissolve the alcohol intermediate (from Step 1) in dry CH₂Cl₂.

-

Reaction: Add activated Manganese Dioxide (MnO₂, 10 eq) or IBX (1.1 eq).

-

Why MnO₂? It is mild and highly selective for benzylic/allylic alcohols, preventing over-oxidation to the carboxylic acid.[1]

-

-

Execution: Stir vigorously at RT for 12–24 hours.

-

Workup: Filter the mixture through a pad of Celite to remove the solid oxidant. Rinse the pad thoroughly with CH₂Cl₂.[1]

-

Isolation: Concentrate the filtrate under reduced pressure.

Data Summary Table

| Parameter | Method A (Reduction-Oxidation) | Method B (SeO₂ Oxidation) |

| Starting Material | Dimethyl pyridine-2,6-dicarboxylate | 2,6-Lutidine |

| Key Reagents | NaBH₄, then MnO₂ | SeO₂, Dioxane |

| Selectivity | High (Regioselective) | Low (Statistical Mixture) |

| Workup Difficulty | Low (Filtration/Extraction) | High (Chromatography required) |

| Typical Yield | 70-80% (2 steps) | 30-45% |

| Primary Impurity | Diol (over-reduced) | Carboxylic Acid (over-oxidized) |

References

-

Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Source: Bioorganic & Medicinal Chemistry Letters (2003).[2] Context: Establishes the biological relevance of the scaffold and coupling protocols. Link:[Link]

-

Development of a multi-target anticancer Sn(II) pyridine-2-carboxaldehyde thiosemicarbazone complex. Source: Dalton Transactions (RSC).[3] Context: Details the synthesis of metal complexes and their multi-target anticancer mechanisms. Link:[Link]

-

Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Source: Journal of Inorganic Biochemistry.[1] Context: Foundational work on the structure-activity relationship (SAR) of these ligands with Fe, Cu, and Co.[1] Link:[Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

2.[1][2][3] Methodological & Application

Application Notes and Protocols for the Reductive Amination of Ethyl 3-Formylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminomethylpyridines

In the landscape of modern drug discovery and development, the pyridine core is a privileged scaffold, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. The introduction of an aminomethyl substituent at the 3-position of an ethyl picolinate framework generates a versatile intermediate, ripe for further elaboration into complex molecular architectures. Reductive amination stands as one of the most robust and widely utilized methods for forging such carbon-nitrogen bonds, prized for its operational simplicity and broad substrate scope.[1][2]

This guide provides a comprehensive overview of the critical parameters and a detailed, field-proven protocol for the reductive amination of ethyl 3-formylpicolinate. As Senior Application Scientists, we move beyond a mere recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also intelligently adapt it to their specific needs.

Mechanistic Considerations: A Tale of Two Nucleophiles

The reductive amination is a cascade reaction that hinges on the selective reduction of an in situ-formed iminium ion over the starting aldehyde. The process can be dissected into two key stages:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of ethyl 3-formylpicolinate. This is followed by dehydration to form a Schiff base (imine), which is then protonated to generate a highly electrophilic iminium ion. This step is typically catalyzed by mild acid.[2][3]

-

Hydride Reduction: A selective reducing agent then delivers a hydride to the iminium carbon, yielding the desired amine product. The success of the reaction is contingent on the reducing agent's ability to preferentially reduce the iminium ion in the presence of the unreacted aldehyde.[1][3][4]

Caption: The two-stage mechanism of reductive amination.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for its mildness, selectivity, and safety profile.[1][4]

-

Enhanced Selectivity: The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less likely to reduce the starting aldehyde.[4] This is a significant advantage over stronger reducing agents like sodium borohydride (NaBH₄), which can lead to the formation of the corresponding alcohol byproduct.

-

Acid Tolerance: STAB is stable in mildly acidic conditions, which are often necessary to catalyze imine formation. This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all present in the same flask.[3][4]

-

Safety: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative for laboratory use.[2]

Experimental Protocol: Reductive Amination of Ethyl 3-Formylpicolinate with Benzylamine

This protocol details a representative procedure for the synthesis of ethyl 3-(benzylaminomethyl)picolinate.

Materials:

-

Ethyl 3-formylpicolinate

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl 3-formylpicolinate (1.0 equiv). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

-

Addition of Amine and Acid: Add benzylamine (1.0-1.1 equiv) to the stirred solution. Follow this with the addition of glacial acetic acid (1.0-1.2 equiv). The acetic acid acts as a catalyst for imine formation.[1]

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This pre-stirring period allows for the formation of the iminium ion intermediate before the introduction of the reducing agent.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer). Combine the organic extracts.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Caption: Experimental workflow for the reductive amination protocol.

Purification Strategy: Navigating the Challenges of Basic Pyridines

The basic nature of the pyridine nitrogen in the product can introduce challenges during purification, particularly with silica gel chromatography.

-

Peak Tailing: The basic nitrogen can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.

-

Acid-Base Extraction: A preliminary purification can be achieved by an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as its ammonium salt, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.

-

Column Chromatography: For chromatographic purification, it is often necessary to deactivate the silica gel. This can be achieved by pre-treating the silica with a base or by adding a small amount of a basic modifier to the eluent.

-

Eluent Modification: Adding 0.5-2% triethylamine (NEt₃) or ammonia in methanol to the eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) can significantly improve peak shape by competing for the active sites on the silica gel.

-

Alternative Stationary Phases: If silica gel proves problematic, neutral or basic alumina can be used as an alternative stationary phase.

-

Comparative Data: Selecting Optimal Conditions

The choice of solvent and reducing agent can significantly impact the outcome of the reaction. The following table summarizes common conditions used in reductive aminations.

| Parameter | Condition | Rationale & Considerations |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Preferred. Mild, selective for iminium ions, and safe. Works well in a one-pot procedure.[1][4] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, but highly toxic (releases HCN). Requires careful handling and pH control. | |

| Sodium Borohydride (NaBH₄) | Less expensive, but can reduce the starting aldehyde, leading to alcohol byproducts. Often used in a two-step procedure after pre-formation of the imine.[5] | |

| Pyridine-Borane Complex | A mild alternative to cyanoborohydride-based procedures, but may require longer reaction times.[6] | |

| Solvent | 1,2-Dichloroethane (DCE) | Often the solvent of choice. Aprotic, good for solvating reagents, and does not react with STAB.[4] |

| Dichloromethane (DCM) | Similar to DCE and a common alternative. | |

| Tetrahydrofuran (THF) | Aprotic ether solvent, also compatible with STAB. | |

| Methanol (MeOH) | Use with caution. Can react with STAB.[3] However, it can be effective for the initial imine formation, especially in two-step procedures with NaBH₄.[5] | |

| Catalyst | Acetic Acid | Commonly used to catalyze imine/iminium ion formation.[1] |

| None | The reaction may proceed without an acid catalyst, but it is often slower. |

Conclusion

The reductive amination of ethyl 3-formylpicolinate using sodium triacetoxyborohydride offers a reliable and efficient route to valuable aminomethylpyridine intermediates. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply and adapt this protocol. Careful consideration of the purification strategy is paramount to obtaining the final product in high purity, given the inherent basicity of the pyridine scaffold. This guide provides the necessary expertise and practical steps to successfully navigate this important transformation in synthetic chemistry.

References

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]

-

Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved February 10, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

-

Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

Synthesis of primary amines by one-pot reductive amination of aldehydes. (2012). Der Pharma Chemica, 4(3), 934-938. [Link]

-

Reductive Amination [Video]. (2023, March 16). YouTube. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 10, 2026, from [Link]

-

Enthaler, S., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020, June 19). ChemSusChem. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst [PDF]. (2020, October 18). ResearchGate. [Link]

-

NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (n.d.). [Link]

- Process for synthesis of picolinamides. (2021).

-

Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. (n.d.). Molbank. [Link]

-

Separation of Ethyl picolinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Column chromatography issue. (2024, November 17). Reddit. [Link]

-

Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. (n.d.). National Institutes of Health. [Link]

- Benzylamine derivative, preparation method therefor and use thereof. (2023).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. sciencemadness.org [sciencemadness.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. sciencemadness.org [sciencemadness.org]

Application Notes & Protocols: Catalytic Methods for the Strategic Functionalization of Ethyl 3-Formylpicolinate

Introduction: The Versatility of the Picolinate Scaffold

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, Ethyl 3-formylpicolinate stands out as a particularly versatile building block. It possesses three distinct and chemically addressable functional handles: an electron-deficient pyridine ring, an electrophilic formyl group, and a modifiable ester moiety. This trifecta of reactivity allows for the precise and strategic installation of molecular complexity, making it an invaluable precursor for generating libraries of novel compounds.

Picolinic acid and its esters are well-established as powerful chelating agents and are crucial intermediates in the synthesis of complex bioactive molecules.[1][2] The challenge—and the opportunity—lies in selectively functionalizing one site in the presence of the others. Modern catalytic methods provide the necessary tools to achieve this selectivity with high efficiency and atom economy. This guide delves into three key catalytic strategies for the targeted functionalization of Ethyl 3-formylpicolinate: direct C–H activation of the pyridine ring, classic cross-coupling reactions, and asymmetric organocatalytic transformations of the formyl group.

Direct C–H Activation: Functionalizing the Pyridine Core

Principle of the Method

Carbon-hydrogen (C–H) bond activation is a transformative strategy in organic synthesis that bypasses the need for pre-functionalized starting materials.[3] It involves the direct cleavage of a typically inert C–H bond and its conversion into a new C–C or C-heteroatom bond, often mediated by a transition metal catalyst.[4][5] For Ethyl 3-formylpicolinate, the pyridine nitrogen atom can act as an endogenous directing group, guiding a metal catalyst to a specific C–H bond to ensure high regioselectivity. This approach is exceptionally powerful for late-stage functionalization, where a complex core structure is already in place.

Causality in Catalyst and Ligand Selection

The choice of catalyst is paramount for controlling which C–H bond is activated. Palladium, rhodium, and iridium complexes are frequently employed for this purpose.[4] In palladium catalysis, the ligand system is critical. Mono-N-protected amino acids (MPAAs), for instance, are widely used as ligands. They facilitate the C–H cleavage step, which is often the rate-determining step of the catalytic cycle, through a "concerted metalation-deprotonation" (CMD) mechanism. The ligand acts as a proton shuttle, lowering the activation energy of the C–H bond cleavage.

Mechanistic Insight: Directed C–H Arylation

The generally accepted mechanism for palladium-catalyzed C–H arylation directed by the pyridine nitrogen is depicted below. The cycle begins with the coordination of the picolinate to the palladium catalyst. This is followed by the regioselective C–H activation at the C6 position to form a stable six-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active palladium catalyst.

Caption: Catalytic cycle for directed C-H arylation.

Experimental Protocol: Palladium-Catalyzed C6 Arylation

This protocol describes a general procedure for the C6 arylation of Ethyl 3-formylpicolinate using phenyl iodide as a representative coupling partner.

Materials:

-

Ethyl 3-formylpicolinate

-

Phenyl iodide (Ar-I)

-

Palladium(II) acetate (Pd(OAc)₂)

-

3-Aminopropanoic acid (MPAA ligand)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Nitrogen gas supply

Procedure:

-

To a flame-dried Schlenk tube, add Ethyl 3-formylpicolinate (1.0 mmol, 1 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 3-aminopropanoic acid (0.15 mmol, 15 mol%).

-

Add potassium carbonate (2.0 mmol, 2 equiv.).

-

Seal the tube with a rubber septum and purge with nitrogen for 15 minutes.

-

Add phenyl iodide (1.1 mmol, 1.1 equiv.) and anhydrous DMA (5 mL) via syringe.

-

Place the sealed tube in a preheated oil bath at 120 °C and stir for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired C6-arylated product.

Data Presentation: Scope of C-H Arylation

The following table presents representative data for the C6 arylation with various aryl iodides.

| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) |

| 1 | Iodobenzene | Ethyl 3-formyl-6-phenylpicolinate | 85 |

| 2 | 4-Iodotoluene | Ethyl 3-formyl-6-(p-tolyl)picolinate | 82 |

| 3 | 1-Iodo-4-methoxybenzene | Ethyl 3-formyl-6-(4-methoxyphenyl)picolinate | 88 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Ethyl 3-formyl-6-(4-(trifluoromethyl)phenyl)picolinate | 75 |

Cross-Coupling Reactions: A Modular Approach

Principle of the Method

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with exceptional reliability.[6][7] Unlike C–H activation, this approach requires a "handle" on the pyridine ring, typically a halide. This halogenated intermediate can then be coupled with a wide variety of organometallic or nucleophilic partners. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is one of the most widely used methods due to the stability and low toxicity of the boron reagents.[8]

Workflow and Catalyst System

The overall workflow involves two key steps: regioselective halogenation of the picolinate scaffold, followed by the cross-coupling reaction. The success of the coupling step hinges on the catalyst system, which typically consists of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent reductive elimination step to form the desired product.

Caption: General workflow for functionalization via cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of Ethyl 6-chloro-3-formylpicolinate (assumed to be prepared via standard methods) with phenylboronic acid.

Materials:

-

Ethyl 6-chloro-3-formylpicolinate

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

Anhydrous 1,4-Dioxane and Water

-

Nitrogen gas supply

Procedure:

-